molecular formula C17H15N3O2 B2396813 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034593-88-7

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2396813
CAS No.: 2034593-88-7
M. Wt: 293.326
InChI Key: DOJFFDMHLWHZSO-UHFFFAOYSA-N
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Description

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 2034385-73-2) is a chemical compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol. This acetamide derivative features a furan-2-yl pyridine core structure, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds with this core structure have been explored for their potential as protease inhibitors, with research indicating their applicability in the development of non-covalent inhibitors for viral targets, such as the SARS coronavirus 3CL protease . The structural motif of incorporating a pyridine ring, as seen in the 2-(pyridin-3-yl)acetamide moiety, is a common strategy in drug design, as the pyridine heterocycle can improve pharmacokinetic properties and serve as a bioisostere for benzene rings . This reagent is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(10-13-3-1-6-18-11-13)20-12-14-5-7-19-15(9-14)16-4-2-8-22-16/h1-9,11H,10,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJFFDMHLWHZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C16H15N3OC_{16}H_{15}N_3O and a molecular weight of approximately 279.31 g/mol. The synthesis typically involves multi-step organic reactions, starting with the preparation of furan and pyridine intermediates, followed by their coupling through various reactions including acylation and condensation processes.

Synthesis Overview:

  • Furan Intermediate Preparation: Synthesized through cyclization of 1,4-dicarbonyl compounds under acidic conditions.
  • Pyridine Intermediate Preparation: Often synthesized via the Hantzsch pyridine synthesis.
  • Coupling Reaction: The furan and pyridine intermediates are coupled using a suitable linker, followed by acetamide formation.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. In a study involving leukemia cell lines, related compounds showed IC50 values ranging from 1.55 µM to 29.3 µM, suggesting significant potency in inhibiting cell proliferation.

CompoundCell LineIC50 (µM)
4eK5624.23
4eMV4-112.87
4eHL601.62
4eNB41.90

These findings highlight its potential as an anticancer agent, particularly against leukemia.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in cancer cells, such as:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation: It can bind to various receptors, altering their activity and leading to apoptosis in malignant cells.

Case Studies and Research Findings

  • Study on Antileukemic Activity: A series of pyridyl derivatives were synthesized and tested for their cytotoxic effects on leukemia cell lines. The study found that certain modifications to the pyridine ring significantly enhanced anticancer activity, emphasizing structure-activity relationships (SAR) .
  • Antimicrobial Properties: Beyond anticancer activity, related compounds have been studied for their antimicrobial effects, suggesting a broader therapeutic potential for this compound in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares core structural motifs with several pyridine-containing acetamides documented in the literature. Key analogs include:

Table 1: Physicochemical Properties of Selected Pyridine Acetamides
Compound Name (ID) Substituents/Modifications Molecular Weight (m/z) Retention Time (RT, min) Source
VU0453658 (5) 1-Bromonaphthalen-2-yl, pyridin-4-yl 357.0 [M + H]+ 0.634
VU0453659 (6) 2-Bromophenoxy, pyridin-3-yl 307.1 [M + H]+ 0.511
(E)-2-(5-fluoroindolin-3-ylidene)-N-(pyridin-4-yl)acetamide 5-Fluoroindoline, 3-methylisoxazol-5-yl - 5.797
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) 3-Cyanophenyl, pyridin-3-yl - -

Key Observations :

  • The target compound’s molecular weight is likely comparable to VU0453658 (m/z 357.0) due to structural similarities, though its furan substituent may reduce mass slightly.
  • Retention times (RT) vary significantly: Brominated analogs like VU0453658/9 exhibit shorter RT (0.5–0.6 min) , while indoline derivatives () show prolonged RT (>5 min), suggesting higher polarity or stronger stationary-phase interactions .
Table 2: Binding Affinities and Targets of Pyridine Acetamides
Compound Name (ID) Target/Activity Binding Affinity (kcal/mol) Key Interactions Source
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) SARS-CoV-2 Main Protease < −22 HIS163, ASN142, GLN189
2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) SARS-CoV-2 Main Protease < −22 HIS163, GLY143
N-(4-(benzyloxy)-2-(pyridin-3-yl)phenethyl)acetamide (10o) Hsp90 Inhibition (Cytoprotective) - -

Key Observations :

  • Pyridine rings in analogs like 5RGZ and 5RH1 interact with HIS163 in the SARS-CoV-2 protease, forming critical hydrogen bonds with ASN142 and GLN189 . The target compound’s furan group may alter these interactions due to its electron-rich π-system.
  • Cytoprotective analogs (e.g., 10o) feature benzyloxy and phenethyl groups, which enhance membrane permeability compared to the target’s furan-pyridine hybrid .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide, and what key reaction conditions should be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with substitution reactions using pyridine and furan derivatives as precursors. For example, highlights a related compound synthesized via nucleophilic substitution of halogenated intermediates with furan-containing moieties under alkaline conditions.

  • Condensation reactions : Use cyanoacetic acid or similar reagents to form the acetamide backbone. Acidic or basic catalysts (e.g., triethylamine) may enhance reaction efficiency .

  • Key conditions : Optimize temperature (typically 60–100°C), solvent polarity (e.g., DMF or dichloromethane), and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups like furan .

    • Critical parameters : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .
  • X-ray crystallography : Resolve ambiguous structural features (e.g., dihedral angles between pyridine and furan rings) as demonstrated in and for related acetamides .
  • HPLC purity checks : Use reverse-phase columns (C18) with UV detection at 254 nm; aim for >95% purity for biological assays .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

  • Troubleshooting approach :

  • Cross-validation : Compare experimental NMR shifts with simulated data from software (e.g., ChemDraw, ACD/Labs) or literature analogs (e.g., reports dihedral angles affecting chemical shifts in acetamides) .
  • Isotopic labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH in acetamide) that may cause signal broadening .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, particularly for crowded aromatic regions .
    • Case study : resolved steric repulsion-induced rotational isomers in a dichlorophenyl acetamide using X-ray crystallography, highlighting the importance of structural rigidity in interpreting NMR data .

Q. What strategies can be employed to optimize the synthetic yield when scaling up the reaction?

  • Scale-up considerations :

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are intermediates .
  • Solvent selection : Switch from DMF to toluene for easier post-reaction purification via liquid-liquid extraction .
  • By-product minimization : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted reagents during workup .
    • Data-driven optimization : Design a Design of Experiments (DoE) matrix to evaluate temperature, stoichiometry, and catalyst loading interactions. For example, achieved high yields (>80%) in a nitro-to-amine reduction step using Fe powder under acidic conditions .

Q. How can molecular docking studies be designed to predict the biological targets of this compound?

  • Protocol design :

  • Target selection : Prioritize receptors with known affinity for pyridine/furan hybrids (e.g., kinase inhibitors, GPCRs). and suggest structural analogs interact with enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to simulate ligand-receptor binding. Adjust parameters for π-π stacking (pyridine-furan interactions) and hydrogen bonding (acetamide NH) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. For instance, reported a thienopyrimidinone acetamide with sub-micromolar COX-2 inhibition, validated via in vitro testing .

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